molecular formula C40H48N2O4S2 B12698934 Benzamide, 2,2'-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- CAS No. 37806-21-6

Benzamide, 2,2'-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-

Cat. No.: B12698934
CAS No.: 37806-21-6
M. Wt: 685.0 g/mol
InChI Key: HFKWXPONZYEQGE-UHFFFAOYSA-N
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Description

Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-: is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily by early discovery researchers. This compound is known for its significant biological properties, including antibacterial and antifungal activities .

Chemical Reactions Analysis

Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide bond to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in biological studies.

    Medicine: Research into benzamide derivatives has revealed their potential in antiproliferative activities, particularly against cancer cell lines.

    Industry: It is used in the development of new materials and as an antiseptic in cosmetics.

Mechanism of Action

The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The antiproliferative effects against cancer cells may involve the inhibition of specific signaling pathways and induction of apoptosis.

Comparison with Similar Compounds

Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- can be compared with other similar compounds, such as:

Properties

CAS No.

37806-21-6

Molecular Formula

C40H48N2O4S2

Molecular Weight

685.0 g/mol

IUPAC Name

N-[(2-hexoxyphenyl)methyl]-2-[[2-[(2-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C40H48N2O4S2/c1-3-5-7-17-27-45-35-23-13-9-19-31(35)29-41-39(43)33-21-11-15-25-37(33)47-48-38-26-16-12-22-34(38)40(44)42-30-32-20-10-14-24-36(32)46-28-18-8-6-4-2/h9-16,19-26H,3-8,17-18,27-30H2,1-2H3,(H,41,43)(H,42,44)

InChI Key

HFKWXPONZYEQGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCC

Origin of Product

United States

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